

# physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

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## An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methoxy-2-methyl-4-nitroaniline**, a key chemical intermediate. This document details experimental protocols for its synthesis, purification, and characterization, and presents its core properties in a clear, tabular format for ease of reference.

## Core Physical and Chemical Properties

**5-Methoxy-2-methyl-4-nitroaniline** is a substituted nitroaniline with the chemical formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>. Its structural and physical properties are summarized below.

| Property          | Value  | Source                             |
|-------------------|--|------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> | --INVALID-LINK--                   |
| Molecular Weight  | 182.18 g/mol   | --INVALID-LINK--                   |
| Melting Point     | 168-170 °C   | --INVALID-LINK--                   |
| Boiling Point     | 377.3 °C at 760 mmHg<br>(Predicted)                          | ChemSrc                            |
| Appearance        | Yellow to orange crystalline solid (Expected)                | General knowledge of nitroanilines |
| CAS Number        | 106579-00-4  | --INVALID-LINK--                   |

## Synthesis and Purification

The synthesis of **5-Methoxy-2-methyl-4-nitroaniline** can be achieved through a multi-step process involving the acetylation of a substituted aniline, followed by nitration and subsequent hydrolysis.

## Experimental Protocol: Synthesis

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This protocol is adapted from established methods for the synthesis of similar nitroaniline compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Step 1: Acetylation of 3-methoxy-6-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the reaction mixture to reflux for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

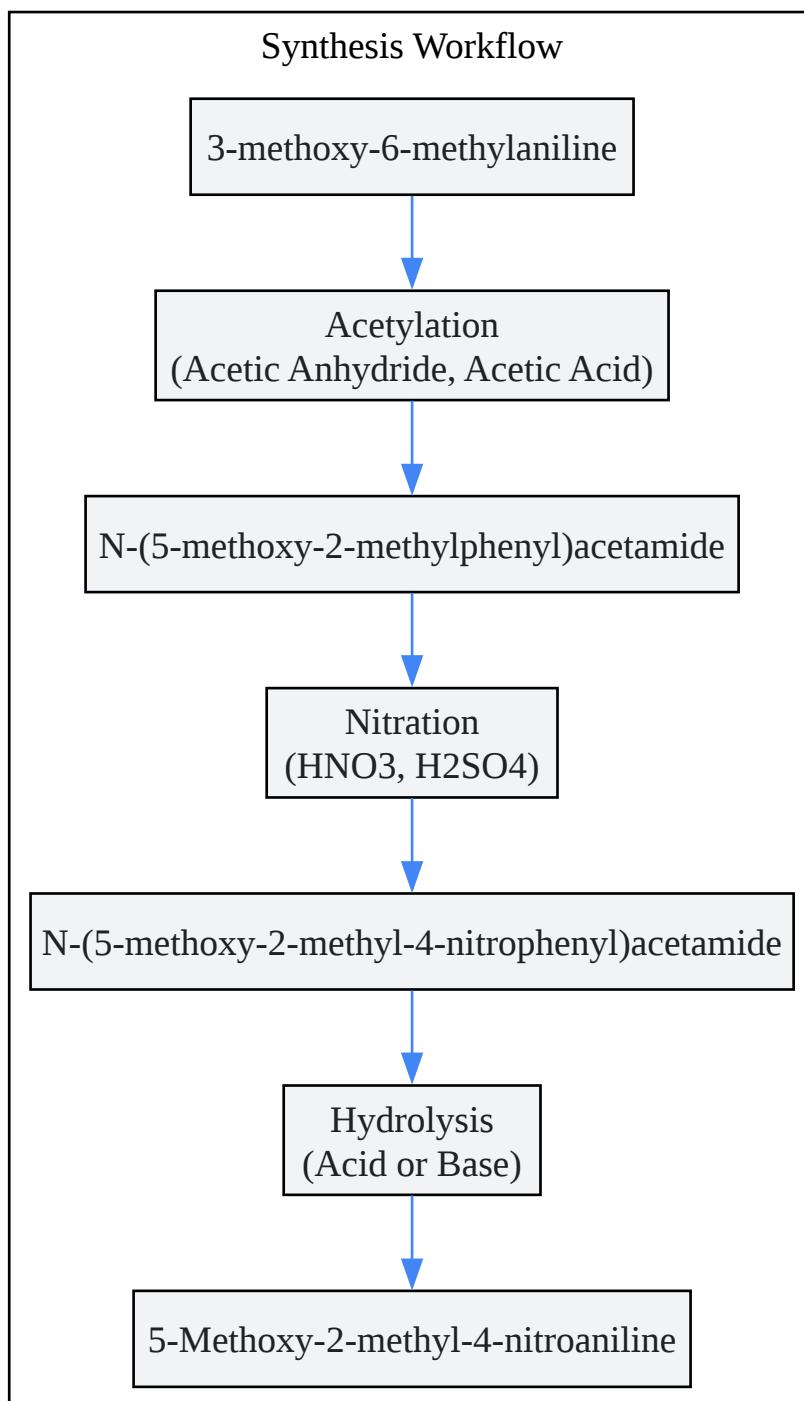
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetylated product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(5-methoxy-2-methylphenyl)acetamide.

#### Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

- In a flask maintained at 0-5 °C with an ice bath, dissolve the N-(5-methoxy-2-methylphenyl)acetamide from the previous step in concentrated sulfuric acid.
- Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
- After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
- Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.
- Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

#### Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

- Suspend the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
- Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.
- Filter the resulting solid, wash with water, and dry to obtain crude **5-Methoxy-2-methyl-4-nitroaniline**.



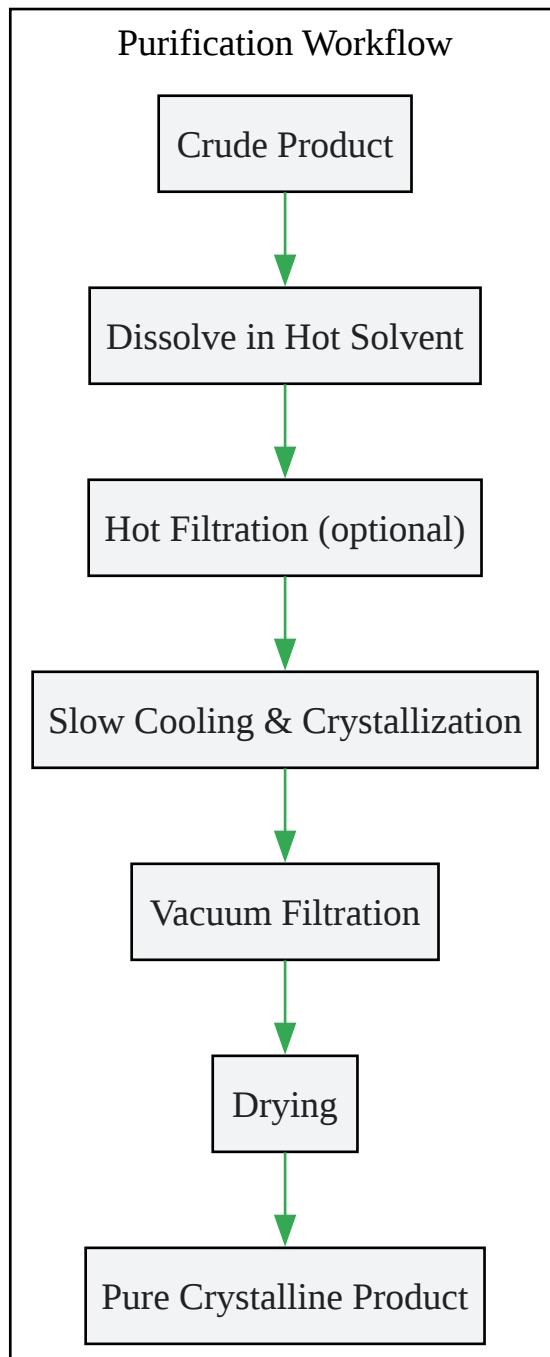
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A generalized workflow for the synthesis of **5-Methoxy-2-methyl-4-nitroaniline**.

## Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[\[4\]](#) [\[5\]](#)[\[6\]](#)

- Solvent Selection: Screen for a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroanilines. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.
- Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.



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A standard workflow for the purification by recrystallization.

## Spectroscopic Characterization

The structure and purity of **5-Methoxy-2-methyl-4-nitroaniline** can be confirmed using various spectroscopic techniques.

## <sup>1</sup>H NMR Spectroscopy

Experimental Protocol:

A <sup>1</sup>H NMR spectrum can be recorded on a 300 or 400 MHz spectrometer.[7] A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), and transferred to an NMR tube.

Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                     |
|----------------------|--------------|-------------|--|
| ~7.5-7.8             | s            | 1H          | Ar-H (proton between nitro and methoxy groups) |
| ~6.5-6.8             | s            | 1H          | Ar-H (proton adjacent to the amino group)      |
| ~4.0-4.5             | br s         | 2H          | -NH <sub>2</sub>                               |
| ~3.8-4.0             | s            | 3H          | -OCH <sub>3</sub>                              |
| ~2.1-2.3             | s            | 3H          | -CH <sub>3</sub>                               |

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.[8]

## <sup>13</sup>C NMR Spectroscopy

Experimental Protocol:

A  $^{13}\text{C}$  NMR spectrum is typically acquired on the same instrument as the  $^1\text{H}$  NMR, with a higher number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , predicted):

| Chemical Shift (ppm) | Assignment       |
|----------------------|------------------|
| ~150-155             | $\text{C-OCH}_3$ |
| ~140-145             | $\text{C-NO}_2$  |
| ~135-140             | $\text{C-NH}_2$  |
| ~120-130             | $\text{C-CH}_3$  |
| ~110-120             | Ar-CH            |
| ~100-110             | Ar-CH            |
| ~55-60               | $-\text{OCH}_3$  |
| ~15-20               | $-\text{CH}_3$   |

## FT-IR Spectroscopy

Experimental Protocol:

An FT-IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared spectrometer, typically employing the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10][11]

Expected FT-IR Data:

| Wavenumber (cm <sup>-1</sup> ) | Vibration  |
|--------------------------------|--|
| 3300-3500                      | N-H stretching (asymmetric and symmetric) of the primary amine |
| 2850-3000                      | C-H stretching of the methyl and methoxy groups                |
| ~1600-1640                     | N-H bending (scissoring) of the primary amine                  |
| ~1500-1550                     | Asymmetric NO <sub>2</sub> stretching                          |
| ~1300-1350                     | Symmetric NO <sub>2</sub> stretching                           |
| ~1200-1280                     | Aryl C-O stretching (asymmetric)                               |
| ~1000-1050                     | Aryl C-O stretching (symmetric)                                |

## Mass Spectrometry

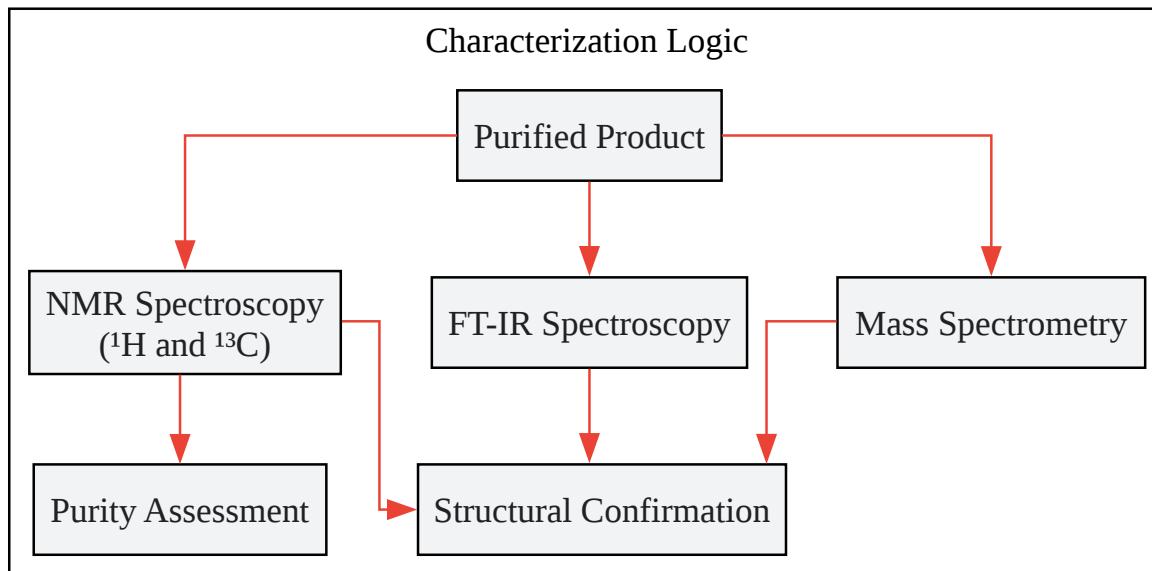
### Experimental Protocol:

Mass spectral data can be acquired using a mass spectrometer, commonly with Electron Ionization (EI) for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[\[12\]](#)

### Expected Mass Spectrometry Data (EI):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 182, corresponding to the molecular weight of the compound. The intensity of this peak may be variable.
- Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[\[13\]](#)[\[14\]](#)[\[15\]](#) Common losses include:
  - Loss of NO<sub>2</sub> (m/z = 136)
  - Loss of NO (m/z = 152)
  - Loss of CH<sub>3</sub> from the methoxy group (m/z = 167)

- Further fragmentation of the resulting ions.



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Logical flow for the structural characterization and purity assessment.

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## References

- 1. [prepchem.com](http://prepchem.com) [prepchem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [personal.tcu.edu](http://personal.tcu.edu) [personal.tcu.edu]
- 6. [files.blogs.baruch.cuny.edu](http://files.blogs.baruch.cuny.edu) [files.blogs.baruch.cuny.edu]

- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
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